Phosfolan
Overview
Description
Phosfolan, with the chemical formula C₇H₁₄NO₃PS₂ , is an organophosphate insecticide. It is primarily used in agriculture to control a variety of pests. The compound is known for its effectiveness in inhibiting acetylcholinesterase, an enzyme essential for the proper functioning of the nervous system in insects .
Mechanism of Action
Target of Action
Phosfolan is a complex compound with the molecular formula C7H14NO3PS2
Biochemical Pathways
Phosphorus, a key component of this compound, plays a crucial role in various physiological processes, including energy metabolism, nucleic acid synthesis, and membrane function, as well as in the regulation of enzyme activity and signal transduction pathways . Therefore, this compound could potentially influence these processes, but more research is needed to confirm this.
Pharmacokinetics
Pharmacokinetics is a crucial aspect of understanding a drug’s bioavailability and overall effect on the body
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound. Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity . .
Biochemical Analysis
Biochemical Properties
Phosfolan’s role in biochemical reactions is not fully understood. As an organophosphate, it is known to interact with various enzymes and proteins. Organophosphates are known to inhibit acetylcholinesterase, an enzyme crucial for nerve function, which may explain its effectiveness as an insecticide .
Cellular Effects
This disruption can lead to a range of effects, from minor disruptions in cellular processes to cell death .
Molecular Mechanism
The molecular mechanism of this compound is not fully elucidated. Organophosphates like this compound are known to inhibit the enzyme acetylcholinesterase, preventing the breakdown of acetylcholine, a neurotransmitter. This leads to an accumulation of acetylcholine, causing continuous stimulation of neurons, which can be toxic .
Dosage Effects in Animal Models
Organophosphates are known to have toxic effects at high doses, including neurotoxicity and potential lethality .
Metabolic Pathways
Organophosphates are generally metabolized in the liver through various enzymatic reactions .
Transport and Distribution
Organophosphates are generally lipophilic and can readily cross cell membranes .
Subcellular Localization
Given its lipophilic nature, it is likely to be found in lipid-rich areas of the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosfolan is synthesized through a multi-step process involving the reaction of diethyl phosphorochloridate with 1,3-dithiolane-2-imine. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The process is optimized to minimize by-products and maximize the yield of the desired compound .
Chemical Reactions Analysis
Types of Reactions: Phosfolan undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted compounds with different functional groups .
Scientific Research Applications
Phosfolan has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of organophosphates in various chemical reactions.
Biology: this compound is used to investigate the effects of acetylcholinesterase inhibition on insect nervous systems.
Medicine: Research is conducted to explore potential medical applications of this compound derivatives.
Industry: this compound is used in the development of new insecticides and pest control methods.
Comparison with Similar Compounds
Mephosfolan: Another organophosphate insecticide with a similar structure but different functional groups.
Parathion: A widely used organophosphate insecticide with a similar mechanism of action.
Malathion: An organophosphate insecticide that is less toxic to humans and animals compared to this compound.
Uniqueness of this compound: this compound is unique due to its specific chemical structure, which allows it to effectively inhibit acetylcholinesterase. Its high potency and effectiveness in pest control make it a valuable compound in agriculture .
Properties
IUPAC Name |
N-diethoxyphosphoryl-1,3-dithiolan-2-imine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14NO3PS2/c1-3-10-12(9,11-4-2)8-7-13-5-6-14-7/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBONRFSLATCRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(N=C1SCCS1)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14NO3PS2 | |
Record name | PHOSFOLAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5126 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042285 | |
Record name | Phosfolan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1042285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Phosfolan is a colorless to yellow solid. Used as an insecticide. (EPA, 1998), Colorless to yellow solid; [CAMEO] Yellow crystalline solid; [MSDSonline] | |
Record name | PHOSFOLAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5126 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Phosfolan | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4622 | |
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Boiling Point |
239 to 244.4 °F at 0.001 mmHg (EPA, 1998) | |
Record name | PHOSFOLAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5126 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
SOL IN CYCLOHEXANONE, SOL IN WATER, ACETONE, BENZENE, ETHANOL, CYCLOHEXANE, TOLUENE; SLIGHTLY SOL IN ETHER; SPARINGLY SOL IN HEXANE, Water solubility 650,000 mg/L at 25 deg | |
Record name | CYOLANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2824 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000053 [mmHg] | |
Record name | Phosfolan | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4622 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Color/Form |
SOLID | |
CAS No. |
947-02-4 | |
Record name | PHOSFOLAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5126 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Phosfolan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=947-02-4 | |
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Record name | Phosfolan [BSI:ISO] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000947024 | |
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Record name | Phosphoramidic acid, N-1,3-dithiolan-2-ylidene-, diethyl ester | |
Source | EPA Chemicals under the TSCA | |
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Record name | Phosfolan | |
Source | EPA DSSTox | |
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Record name | Phosfolan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.203 | |
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Record name | PHOSFOLAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CHJ98J84AY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | CYOLANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2824 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
98.6 to 113 °F (EPA, 1998), 36.5 °C | |
Record name | PHOSFOLAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5126 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | CYOLANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2824 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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